Pyridin-4-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone
Description
Pyridin-4-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a pyridin-4-yl group linked via a methanone bridge to a piperazine ring. This piperazine moiety is further substituted with a pyridazin-4-yl group bearing a pyrrolidin-1-yl substituent.
Properties
IUPAC Name |
pyridin-4-yl-[4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c25-18(15-3-5-19-6-4-15)24-11-9-22(10-12-24)16-13-17(21-20-14-16)23-7-1-2-8-23/h3-6,13-14H,1-2,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJZHURVLZVUQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=CC(=C2)N3CCN(CC3)C(=O)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with various targets, including androgen receptors and tropomyosin receptor kinases (TrkA/B/C).
Mode of Action
The presence of the pyrrolidine ring could contribute to the stereochemistry of the molecule, influencing its binding mode to enantioselective proteins.
Biochemical Pathways
For instance, pyrrolidine derivatives have been used in the treatment of neurodegenerative diseases, suggesting a potential impact on neuronal signaling pathways.
Pharmacokinetics
The presence of the pyrrolidine ring in the structure could potentially influence its pharmacokinetic profile. The physicochemical parameters of the compound, including its lipophilicity, molecular size, and polar surface area, could also impact its absorption and distribution in the body.
Biological Activity
Pyridin-4-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following chemical formula and structure:
- Molecular Formula :
- Molecular Weight : 438.5 g/mol
Research has highlighted several mechanisms through which this compound exerts its biological effects:
- Inhibition of Enzymes : The compound has been shown to inhibit enzymes involved in sterol biosynthesis in Leishmania species. Specifically, it targets CYP5122A1 and CYP51, which are critical for the survival of these parasites. Inhibition of these enzymes leads to the accumulation of toxic sterols within the parasite, ultimately resulting in cell death .
- Antiproliferative Activity : Studies indicate that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells, indicating potential as anticancer agents .
Biological Activity Summary Table
Case Study 1: Leishmania Inhibition
A study focused on the inhibition of CYP51 and CYP5122A1 demonstrated that analogs of pyridin-4-yl compounds were effective in reducing the proliferation of Leishmania donovani promastigotes. The most potent compounds exhibited IC50 values in the low micromolar range, showcasing their potential as therapeutic agents against leishmaniasis .
Case Study 2: Cancer Cell Lines
In another investigation, derivatives of the compound were tested against various human cancer cell lines, including MDA-MB-231 and OVCAR-3. The results indicated significant antiproliferative effects with varying degrees of potency, suggesting that structural modifications could enhance their efficacy as anticancer drugs .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Pyridin-4-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone with structurally related compounds, focusing on molecular features, biological activity, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Findings
Structural Impact on Activity: The target compound’s pyridazine-piperazine-pyrrolidine scaffold is critical for kinase interaction. Analogs with imidazo[1,2-b]pyridazine cores (e.g., 376.5 MW compound) show enhanced activity (**), likely due to increased planarity and binding site complementarity . Replacement of pyridazine with quinoxaline (938160-11-3) introduces a larger aromatic system, which may enhance π-π stacking but reduce selectivity .
Solubility and Bioavailability :
- Hydrochloride salts of simpler analogs (e.g., 163839-68-7) exhibit higher solubility, suggesting that salt formation could optimize the target compound’s pharmacokinetics .
- The pyrrolidine moiety in the target compound may improve membrane permeability compared to carboxamide derivatives (e.g., 1343299-66-0) .
Imidazo[1,2-b]pyridazine analogs (e.g., 376.5 MW compound) demonstrate higher potency but may face metabolic instability due to extended aromatic systems .
Q & A
Q. How to design a synthetic route for Pyridin-4-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone?
Methodological Answer: The synthesis involves multi-step coupling reactions. A common approach is:
- Step 1: React 4-pyrrolidin-1-ylpyridazine with a piperazine derivative (e.g., 1-Boc-piperazine) under Buchwald-Hartwig amination conditions (Pd catalyst, ligand, base) to form the piperazine-pyridazine core .
- Step 2: Couple the pyridin-4-ylmethanone group via nucleophilic acyl substitution using a carbonyl chloride intermediate.
- Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) for high purity (>95%).
- Yield Optimization: Adjust reaction time (12–24 hr) and temperature (80–100°C) to balance yield (60–75%) and byproduct formation .
Q. What analytical techniques are critical for structural characterization?
Methodological Answer: Use a combination of:
- NMR Spectroscopy:
- ¹H NMR: Confirm proton environments (e.g., pyrrolidine N-CH₂ at δ 2.5–3.0 ppm; pyridazine aromatic protons at δ 8.0–8.5 ppm).
- ¹³C NMR: Identify carbonyl (C=O at ~170 ppm) and quaternary carbons.
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .
- Spill Management: Absorb spills with inert material (vermiculite), seal in containers, and dispose as hazardous waste. Avoid water to prevent dispersion .
- Storage: Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data (e.g., receptor affinity vs. cytotoxicity)?
Methodological Answer:
- Dose-Response Analysis: Perform IC₅₀ assays across concentrations (1 nM–100 µM) to identify non-specific cytotoxicity thresholds (e.g., >10 µM may induce off-target effects) .
- Receptor Profiling: Use radioligand binding assays (e.g., 5-HT₃, D₂) to confirm selectivity. Cross-validate with computational docking (AutoDock Vina) to identify key binding residues (e.g., piperazine-pyrrolidine interactions) .
- Metabolic Stability: Test hepatic microsomal stability (human/rat) to correlate in vitro activity with in vivo efficacy .
Q. How to optimize the compound’s pharmacokinetic properties for CNS penetration?
Methodological Answer:
- LogP/D Analysis: Adjust substituents (e.g., replace pyridazine with pyrimidine) to target LogP 2–3 (optimal for blood-brain barrier permeability).
- PAMPA-BBB Assay: Measure permeability (Pe > 4.0 × 10⁻⁶ cm/s indicates CNS potential) .
- Plasma Protein Binding: Use equilibrium dialysis to reduce binding (<90% free fraction) by introducing polar groups (e.g., -OH, -CF₃) .
Q. How to design a structure-activity relationship (SAR) study for this scaffold?
Methodological Answer:
- Core Modifications: Synthesize analogs with:
- Piperazine replacements: Morpholine, thiomorpholine (e.g., 7.2% increase in solubility with thiomorpholine ).
- Pyridazine substitutions: Triazine, pyrimidine (tested via kinase inhibition panels).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
